molecular formula C15H20N4O2 B2734632 N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide CAS No. 2361695-94-3

N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide

Cat. No. B2734632
CAS RN: 2361695-94-3
M. Wt: 288.351
InChI Key: OQMGCHLKUIXPJL-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes. This compound has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer therapy.

Mechanism of Action

The N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide enzyme plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide works by selectively inhibiting the N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide enzyme, which leads to the downregulation of various signaling pathways involved in cell growth and survival. This, in turn, induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide has been shown to exhibit potent anti-cancer activity in various preclinical studies. It selectively inhibits the N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide enzyme, which leads to the downregulation of various signaling pathways involved in cell growth and survival. This, in turn, induces apoptosis and inhibits the growth of cancer cells. However, further studies are needed to determine the biochemical and physiological effects of this compound in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide in lab experiments is its potent and selective inhibition of the N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide enzyme. This makes it an ideal tool for studying the role of N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide in various cellular processes, particularly in cancer cells. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide in scientific research. One potential direction is the development of novel N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the biochemical and physiological effects of this compound in vivo, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide involves several steps, including the condensation of pyrimidine-2-carboxaldehyde with piperidine-1-carboxylic acid, followed by the addition of acryloyl chloride to the resulting intermediate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide has been shown to exhibit significant anti-cancer activity in preclinical studies. It works by selectively inhibiting the N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide enzyme, which is overexpressed in many types of cancer cells. This compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

N-[3-oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-13(20)16-9-4-14(21)19-10-5-12(6-11-19)15-17-7-3-8-18-15/h2-3,7-8,12H,1,4-6,9-11H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMGCHLKUIXPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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